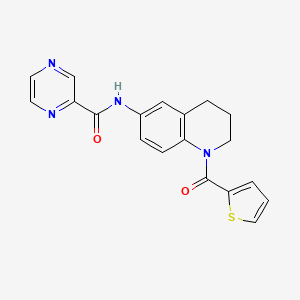![molecular formula C20H21ClN4OS B2813083 1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(2-chlorophenyl)urea CAS No. 1797574-62-9](/img/structure/B2813083.png)
1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(2-chlorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Antimicrobial and Anti-Proliferative Activities
Antimicrobial Activity : A study by (Al-Mutairi et al., 2019) explored the antimicrobial activities of certain compounds, including those similar to the urea derivative , against a range of bacteria and yeast-like pathogenic fungi. These compounds showed marked broad-spectrum antibacterial activities and were effective against Candida albicans.
Anti-Proliferative Activity : The same study also evaluated the anti-proliferative activity of these compounds against human tumor cell lines. They displayed significant anti-proliferative activity, suggesting potential for cancer treatment research.
Synthesis and Structural Studies
Synthesis and Spectroscopic Study : Research by (Iriepa & Bellanato, 2013) focused on the synthesis of tri-substituted ureas, which are structurally related to the compound . This study provides insights into the spectroscopic properties and molecular structure of these compounds.
Conformational Flexibility in Synthesis : The work by (Vidaluc et al., 1995) on flexible 1-(2-aminoethoxy)alkyl-3-ar(o)yl(thio)ureas provides information on the synthesis process, emphasizing the importance of conformational flexibility in developing compounds with pharmaceutical potential.
Potential Antitumor Activities
Synthesis and Biological Activity : A study by (Ling et al., 2008) investigated novel urea derivatives and their antitumor activities. This research highlights the potential of such compounds in developing new cancer treatments.
Synthesis of Anticancer Agents : Research by (Siddig et al., 2021) on urea and thiourea derivatives containing benzimidazole group as potential anticancer agents further reinforces the potential of urea derivatives in cancer research.
Miscellaneous Applications
Crystal Structure Analysis : The study by (Cho et al., 2015) on the crystal structure of a related compound provides detailed insights into the molecular structure, which can be crucial for understanding the properties and applications of similar compounds.
Antimicrobial Activity and Cytotoxicity : The research by (Shankar et al., 2017) on novel urea derivatives evaluates their antimicrobial activity and cytotoxicity, suggesting potential for pharmaceutical applications.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-3-(2-chlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4OS/c21-15-5-1-2-6-16(15)23-19(26)22-13-14-9-11-25(12-10-14)20-24-17-7-3-4-8-18(17)27-20/h1-8,14H,9-13H2,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSQZLBBKIYGOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=CC=C2Cl)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


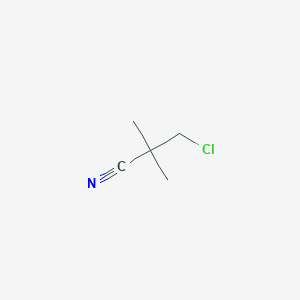
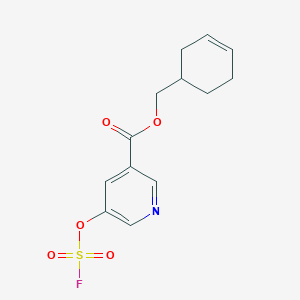
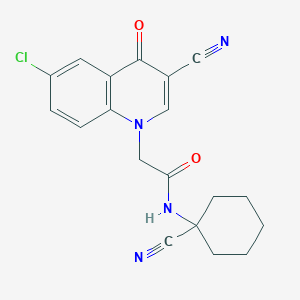
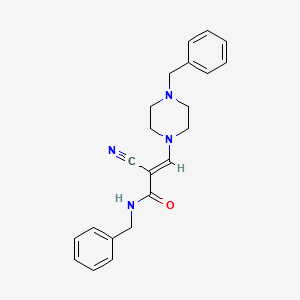
![N-[cyano(2,4-difluorophenyl)methyl]propanamide](/img/structure/B2813008.png)
![5-(3-Phenyl-1,2,4-oxadiazol-5-yl)-3-[3-(trifluoromethyl)phenyl]triazol-4-amine](/img/structure/B2813009.png)
![N-(2,6-dimethylphenyl)-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/structure/B2813010.png)
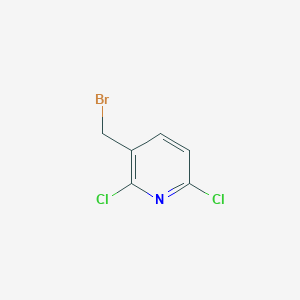
![N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2813013.png)

![2-(4-chlorophenyl)-6-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)pyrrolo[3,4-e][1,3]thiazine-5,7(6H,7aH)-dione](/img/structure/B2813016.png)
